Home > Products > Screening Compounds P138952 > Neurotensin (1-11)
Neurotensin (1-11) - 74032-89-6

Neurotensin (1-11)

Catalog Number: EVT-362065
CAS Number: 74032-89-6
Molecular Formula: C66H99N19O18
Molecular Weight: 1446.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neurotensin (1-11) is a neuropeptide that plays a significant role in various physiological processes, including the regulation of pain, appetite, and the endocrine system. It is derived from the larger precursor neurotensin, which is synthesized in the brain and gastrointestinal tract. Neurotensin (1-11) consists of the first eleven amino acids of the neurotensin sequence and is known for its high affinity for neurotensin receptors, particularly neurotensin receptor 1.

Source

Neurotensin (1-11) is sourced primarily from the central nervous system and the gastrointestinal tract. It is produced by the enzymatic cleavage of pro-neurotensin, which is expressed in neurons and enteroendocrine cells. The peptide has been identified in various tissues, including the brain, pancreas, and intestines.

Classification

Neurotensin (1-11) belongs to a class of compounds known as neuropeptides. These are small protein-like molecules used by neurons to communicate with each other. Neurotensin itself is classified as a bioactive peptide involved in neurotransmission and neuromodulation.

Synthesis Analysis

Methods

The synthesis of neurotensin (1-11) can be achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Synthesis: The process begins with a resin that serves as a solid support. Protected amino acids are coupled to this resin using coupling agents like dicyclohexylcarbodiimide. Each amino acid is added one at a time, with protecting groups removed as necessary to allow subsequent coupling.
  2. Purification: After synthesis, the crude peptide is typically purified using high-performance liquid chromatography to isolate the desired product from unreacted materials and by-products.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

Neurotensin (1-11) has a specific sequence of eleven amino acids: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Pro-Tyr-Ile-Lys. Its molecular formula is C₄₉H₆₈N₁₄O₁₃S, and it has a molecular weight of approximately 1018.22 g/mol.

Data

The structure of neurotensin (1-11) includes:

  • Amino Acid Composition: Contains aromatic (tyrosine), basic (arginine), and hydrophobic (phenylalanine, leucine) residues.
  • Disulfide Bonds: While neurotensin (1-11) itself does not contain disulfide bonds, its parent molecule does form critical structural features that influence receptor binding.
Chemical Reactions Analysis

Reactions

Neurotensin (1-11) undergoes various biochemical reactions upon release in biological systems:

  1. Receptor Binding: It binds to neurotensin receptors on target cells, initiating signal transduction pathways.
  2. Degradation: The peptide can be degraded by peptidases in circulation, leading to shorter fragments with reduced activity.

Technical Details

The binding affinity of neurotensin (1-11) for its receptors can be influenced by modifications in its structure, such as substitutions at specific positions within the peptide sequence. For instance, alterations in the aromatic residues can significantly affect receptor interaction and biological activity .

Mechanism of Action

Process

The mechanism of action for neurotensin (1-11) primarily involves its interaction with neurotensin receptor 1. Upon binding:

  1. The receptor undergoes conformational changes that activate intracellular signaling pathways.
  2. This activation leads to various physiological responses, including modulation of neurotransmitter release and effects on gastrointestinal motility.

Data

Research indicates that neurotensin (1-11) can induce calcium signaling in target cells, which is critical for its biological effects . Studies have shown that this peptide can enhance insulin secretion from pancreatic beta-cells and influence pain pathways in the central nervous system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Neurotensin (1-11) is typically a white to off-white powder.
  • Solubility: It is soluble in water and dilute acids but may have limited solubility in organic solvents.

Chemical Properties

  • Stability: The stability of neurotensin (1-11) can vary depending on environmental conditions such as pH and temperature.
  • Reactivity: It can react with various biomolecules, including receptors and enzymes, influencing its biological activity.
Applications

Scientific Uses

Neurotensin (1-11) has several applications in scientific research:

  1. Pharmacological Studies: It serves as a tool for studying neuropeptide signaling pathways and receptor pharmacology.
  2. Therapeutic Potential: Investigations into its role in metabolic disorders suggest potential therapeutic applications for conditions like obesity and diabetes .
  3. Cancer Research: Its expression patterns in tumors indicate it may have roles in tumorigenesis or metastasis, making it a candidate for cancer research .
Structural and Functional Characterization of Neurotensin (1-11)

Receptor Binding Dynamics and Selectivity Patterns

NT(1-11) displays markedly different receptor binding kinetics compared to C-terminal neurotensin fragments. Binding studies reveal its negligible affinity for the high-affinity neurotensin receptor NTS1, with half-maximal inhibitory concentration (IC₅₀) values exceeding 10,000 nM—approximately 5,000-fold weaker than the active fragment NT(8-13) (IC₅₀ ≈ 2 nM) [1] [7]. This dramatic affinity reduction stems from the absence of critical C-terminal residues required for orthosteric pocket engagement. Surface plasmon resonance (SPR) analyses demonstrate rapid dissociation kinetics when NT(1-11) interacts with NTS1, contrasting with the stable binding observed for NT(8-13) [5].

Table 1: Receptor Binding Profiles of Neurotensin Fragments

Peptide FragmentNTS1 Affinity (IC₅₀)NTS2 Affinity (IC₅₀)Receptor Selectivity Pattern
Full-length NT (1-13)0.2 nM5 nMDual NTS1/NTS2
NT(8-13)0.5 nM10 nMNTS1 preference
NT(1-11)>10,000 nM>10,000 nMNegligible binding
NT(9-13)15 nM50 nMNTS1 preference

Despite its weak receptor binding, NT(1-11) exhibits complex interactions within the neurotensin receptor system. Recent findings suggest potential allosteric modulation through receptor dimerization interfaces. The truncated isoform of NTS2 (vNTS2) forms heterodimers with full-length NTS receptors, creating a potential niche for NT(1-11) modulation [7]. NMR studies indicate that NT(1-11) induces conformational fluctuations in extracellular loop 2 (ECL2) of neurotensin receptors, which may influence signaling complex assembly without triggering canonical activation [8]. This positions NT(1-11) as a potential allosteric modulator rather than a direct agonist—a property not observed in C-terminal fragments.

The binding mechanism follows an induced-fit pathway where conformational changes occur after initial ligand engagement. Kinetic analysis reveals slow-exchanging conformational heterogeneity (k₁₂ ≈ 1.23 s⁻¹; k₂₁ ≈ 0.08 s⁻¹) when NT fragments bind to NTS1, suggesting that NT(1-11) may stabilize receptor conformations incompatible with downstream signaling [8].

Structure-Activity Relationships (SAR) in Neurotensin Fragments

Systematic SAR studies of neurotensin fragments reveal crucial determinants for receptor activation. The C-terminal hexapeptide NT(8-13) constitutes the minimal fully active sequence, with aromatic residue Tyr¹¹ and hydrophobic Ile¹²-Leu¹³ residues serving as non-negotiable pharmacophores. NT(1-11) lacks these critical elements, explaining its pharmacological inertia [3] [9]. Positional scanning demonstrates that NT(1-11) retains the N-terminal pyroglutamate and several charged residues (Glu⁴, Arg⁸, Arg⁹), but these contribute minimally to receptor affinity in the absence of the C-terminal hydrophobic core.

Table 2: Structure-Activity Relationship Findings in Neurotensin Fragments

Structural FeatureEffect in NT(8-13)Effect in NT(1-11)
Tyr¹¹Essential for activation (EC₅₀ 2 nM)Present but insufficient for activity
Arg⁸-Arg⁹High-affinity binding (Kd 0.5 nM)Retained but non-functional
C-terminal Ile¹²-Leu¹³Critical hydrophobic anchorAbsent
N-terminal pGlu¹Minor contributionOnly structural element present
Pro¹⁰Stabilizes β-turn conformationPresent but non-functional

Substitution studies highlight the critical role of stereochemistry in neurotensin fragments. While D-amino acid substitutions in positions 1-9 of full-length neurotensin often retain activity, NT(1-11) with D-Tyr¹¹ shows paradoxical in vivo effects not mediated through classical neurotensin receptors [3] [9]. The tertiary structure adopted by active neurotensin fragments features a type I β-turn between Pro¹⁰-Tyr¹¹, stabilized by hydrophobic interactions involving Ile¹² and Leu¹³. NT(1-11) cannot form this structural motif, explaining its inability to trigger receptor activation despite containing several conserved residues [2] [8].

The hydrophobic C-terminus functions as an activation switch: molecular dynamics simulations reveal that Tyr¹¹ samples multiple χ1 rotameric states (gauche+ and gauche-) in active peptides, a flexibility required for NTS1 activation. Constraining this flexibility through 7-OH-Tic substitution at position 11 converts agonists into antagonists [2]. Since NT(1-11) lacks the structural constraints to position Tyr¹¹ optimally, it cannot induce the necessary rotameric transitions for receptor activation.

Comparative Analysis with Full-Length Neurotensin and C-Terminal Fragments

Functional comparisons reveal stark contrasts between NT(1-11) and C-terminal neurotensin fragments. While NT(8-13) robustly increases cytosolic calcium concentration ([Ca²⁺]i) and inositol trisphosphate (IP₃) production in HL-60 cells (EC₅₀ ≈ 2 nM), NT(1-11) elicits no detectable response even at micromolar concentrations [1]. This functional divergence stems from differential receptor interactions: NT(8-13) engages orthosteric binding pockets in NTS1 through coordinated interactions involving Arg⁸, Arg⁹, Tyr¹¹, and Ile¹², while NT(1-11) fails to establish productive contacts beyond initial electrostatic recognition [5] [9].

The structural basis for this differential activity is revealed through comparative crystallography. Active neurotensin fragments contract the orthosteric binding pocket of NTS1 by approximately 30% volume compared to unliganded receptors, primarily through inward movement of transmembrane helices 6 and 7 [4] [6]. NT(1-11) induces no such contraction, instead promoting conformational states with expanded binding pockets resembling inverse-agonist bound receptors [10]. This explains its inability to activate Gq-mediated calcium signaling despite weak receptor binding.

Downstream signaling consequences further differentiate these fragments:

  • Gene Regulation: NT(8-13) downregulates NTR1 mRNA during HL-60 cell differentiation, while NT(1-11) shows no such regulatory capacity [1]
  • G Protein Coupling: NT(8-13) stabilizes both canonical (C-state) and non-canonical (NC-state) NTS1-Gi complexes, while NT(1-11) fails to recruit G proteins [6]
  • Intracellular Trafficking: Fluorescently labeled NT(8-13) induces robust receptor internalization, whereas NT(1-11) shows minimal effects on receptor localization [7]

Surprisingly, NT(1-11) exhibits modulatory potential in heterodimeric receptor complexes. Co-immunoprecipitation studies demonstrate that NT(1-11) enhances dimerization between NTS2 and its truncated isoform (vNTS2), potentially creating signaling complexes with unique properties [7]. This suggests NT(1-11) may function as a signaling-selective modulator rather than a conventional agonist—a property increasingly recognized in fragment peptides. The evolutionary conservation of NT(1-11) across species further suggests non-redundant physiological functions distinct from canonical neurotensin signaling [9].

Molecular dynamics simulations of receptor complexes reveal why NT(1-11) fails to activate: it cannot disrupt the intracellular "ionic lock" (R₁₆₇³.⁵⁰-E³⁴⁵⁶.³⁰) that stabilizes inactive NTS1 conformations. Full agonists break this salt bridge through allosteric transmission along transmembrane helix 6, a conformational change triggered only by proper engagement of the C-terminal pharmacophore [10]. The graded activation mechanism of neurotensin receptors thus requires the integrated structural information contained within the C-terminal hexapeptide—information fundamentally lacking in NT(1-11).

Properties

CAS Number

74032-89-6

Product Name

Neurotensin (1-11)

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C66H99N19O18

Molecular Weight

1446.6 g/mol

InChI

InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1

InChI Key

CUQGKXAMPVUPEU-JXYYACCNSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5

Synonyms

neurotensin (1-11)
NT 1-11

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.